molecular formula C11H17Cl2FN2 B3009278 1-[(2-FLUOROPHENYL)METHYL]PIPERAZINE DIHYDROCHLORIDE CAS No. 199672-03-2

1-[(2-FLUOROPHENYL)METHYL]PIPERAZINE DIHYDROCHLORIDE

Cat. No.: B3009278
CAS No.: 199672-03-2
M. Wt: 267.17
InChI Key: HMRGVOBZCMOWJB-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]PIPERAZINE DIHYDROCHLORIDE is a useful research compound. Its molecular formula is C11H17Cl2FN2 and its molecular weight is 267.17. The purity is usually 95%.
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Biological Activity

1-[(2-Fluorophenyl)methyl]piperazine dihydrochloride, commonly referred to as 1-(2-F-Bn)PZ HCl₂, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which may influence its pharmacological properties. Research indicates that this compound interacts with various neurotransmitter receptors, particularly those involved in mood regulation and neuroprotection.

Chemical Structure and Properties

The molecular formula of this compound is C10H14Cl2F2N2C_{10}H_{14}Cl_{2}F_{2}N_{2}, with a molecular weight of approximately 267.17 g/mol. The structure features a piperazine ring substituted with a 2-fluorobenzyl group, contributing to its unique chemical behavior.

Interaction with Receptors

1-(2-F-Bn)PZ HCl₂ has been studied primarily for its interactions with serotonin receptors, notably the 5-HT1A and 5-HT2B receptors. These receptors are crucial in regulating various physiological processes including mood, cognition, and motor functions:

  • Serotonin Receptors : Binding studies suggest that 1-(2-F-Bn)PZ HCl₂ exhibits significant affinity for these receptors, which may underlie its potential antidepressant effects .
  • Neuroprotective Properties : Research indicates that this compound may possess neuroprotective qualities, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antidepressant Effects

Preclinical studies have explored the antidepressant-like effects of 1-(2-F-Bn)PZ HCl₂ in animal models. For instance, Liu et al. demonstrated that derivatives of this compound exhibited significant antidepressant activity in mice, suggesting potential therapeutic applications . However, further clinical studies are necessary to confirm these effects and establish safety profiles.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique properties of compounds related to 1-(2-F-Bn)PZ HCl₂:

Compound NameStructural FeaturesUnique Properties
1-(4-Trifluoromethylphenyl)piperazineTrifluoromethyl group on phenyl ringEnhanced lipophilicity and receptor binding
1-(4-Chlorophenyl)piperazineChlorine substituent on phenyl ringPotentially different pharmacokinetics
1-(2-Bromophenyl)piperazineBromine substituent on phenyl ringVarying reactivity profiles
1-(4-Nitrophenyl)piperazineNitro group on phenyl ringIncreased polarity affecting biological activity
1-(4-Methoxyphenyl)piperazineMethoxy group on phenyl ringAltered electronic properties influencing activity

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

  • Neuroprotection : Xu et al. investigated the neuroprotective effects of this compound in cellular models of neurodegeneration. Their findings indicated a reduction in oxidative stress markers and enhanced cell viability in neuronal cultures exposed to toxic agents .
  • Antidepressant-Like Effects : In a study by Liu et al., mice treated with various derivatives of piperazine showed significant improvements in behavioral tests associated with depression, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .

Scientific Research Applications

Chemical Properties and Structure

1-[(2-Fluorophenyl)methyl]piperazine dihydrochloride is characterized by the presence of a fluorine atom on the phenyl ring, which enhances its lipophilicity and receptor binding affinity. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.

Neuropharmacology

Research indicates that this compound interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2B receptors. These receptors are crucial in regulating mood, cognition, and movement. Studies suggest that this compound may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's and Parkinson's diseases.

Antidepressant Potential

The compound has been investigated for its potential antidepressant effects. Preliminary studies have shown that derivatives of 1-[(2-Fluorophenyl)methyl]piperazine can produce antidepressant-like effects in animal models. Further research is needed to ascertain its efficacy and safety for therapeutic use.

Pain Management

There is evidence suggesting that similar piperazine derivatives can bind selectively to cannabinoid receptors, influencing pain signaling pathways. This highlights the potential role of this compound in developing new analgesic agents.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with piperazine under reflux conditions. The hydrochloride salt is formed through the addition of hydrochloric acid, which is crucial for enhancing solubility and stability.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

  • Neuroprotective Effects : A study published in the European Journal of Medicinal Chemistry explored various derivatives of this compound, demonstrating its potential neuroprotective effects against oxidative stress in neuronal cells.
  • Antidepressant-Like Effects : Research conducted by Liu et al. evaluated the antidepressant-like effects of piperazine derivatives in mice models, showing promising results that warrant further investigation into their mechanisms of action.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRGVOBZCMOWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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